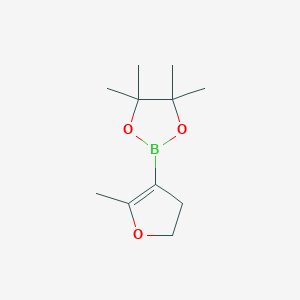
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom makes these compounds valuable intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrofuran derivative with a boron-containing reagent. Commonly, this might involve the use of boronic acids or boronate esters under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a wide range of functionalized organic compounds.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into boron-containing compounds for therapeutic uses, such as in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced materials.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-3-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and properties. The presence of the 5-methyl-2,3-dihydrofuran-4-yl group provides unique steric and electronic effects that can influence the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C11H19BO3 |
|---|---|
Poids moléculaire |
210.08 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H2,1-5H3 |
Clé InChI |
JUQCLKZAHDRORK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(OCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















